2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione
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Overview
Description
2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure combining an indene core with a fluorophenyl-substituted pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorobenzaldehyde with 2,5-dimethylpyrrole under acidic conditions to form the intermediate. This intermediate is then reacted with indene-1,3-dione under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the indene-1,3-dione moiety, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole N-oxides, while reduction can produce alcohol derivatives of the indene-1,3-dione moiety.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.
Medicine: The compound’s unique structure may offer therapeutic potential, particularly in the design of new drugs targeting specific biological pathways.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials
Mechanism of Action
The mechanism of action for 2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione is not well-characterized. its interactions with biological targets likely involve binding to specific receptors or enzymes, modulating their activity. The fluorophenyl and pyrrole moieties may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities with the indene core and exhibit diverse biological activities.
Fluorophenyl Compounds: Molecules such as 4-fluorophenylalanine have similar fluorophenyl groups and are used in various biochemical studies.
Uniqueness
What sets 2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione apart is the combination of the indene, fluorophenyl, and pyrrole moieties in a single molecule. This unique structure offers a distinct set of chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C22H16FNO2 |
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Molecular Weight |
345.4g/mol |
IUPAC Name |
2-[[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C22H16FNO2/c1-13-10-15(14(2)24(13)17-7-5-6-16(23)12-17)11-20-21(25)18-8-3-4-9-19(18)22(20)26/h3-12H,1-2H3 |
InChI Key |
LVKVKTCVRLHHBP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=C3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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